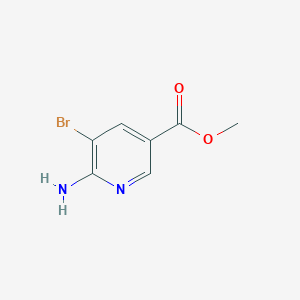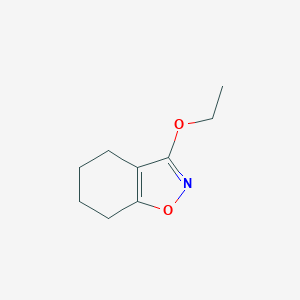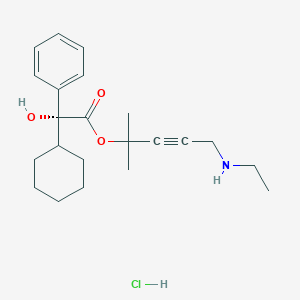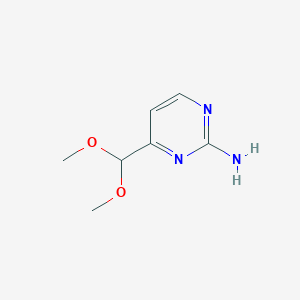
Methyl 6-amino-5-bromonicotinate
Vue d'ensemble
Description
Methyl 6-amino-5-bromonicotinate (M6A5B) is an organic compound with a wide range of applications in scientific research, including biochemical studies and physiological experiments. M6A5B is an important tool for studying the structure and function of proteins, enzymes, and other biomolecules. It has been used in a variety of studies, including the analysis of enzyme kinetics, the characterization of protein-protein interactions, and the study of drug-target interactions. M6A5B is also used to study the structure and function of cell membranes and to assess the effects of drugs on cells.
Applications De Recherche Scientifique
Synthesis and Derivatives Formation :
Preparation of Nicotinic-5-2H Acid : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis. This study highlights the use of 5-bromonicotinate derivatives in synthesizing labeled compounds, particularly for nuclear magnetic resonance spectroscopy and mass spectroscopy applications (Clark, 1976).
Novel Synthesis of Anthyridine Derivatives : The study explores the Ullmann reaction between 2-bromonicotinic acid and other compounds, leading to the creation of various derivatives. This indicates the potential for 5-bromonicotinate to serve as a building block in synthesizing complex organic molecules (Carboni, Settimo, & Segnini, 1969).
Biological and Medicinal Applications :
Antibacterial Activity : A compound derived from 5-bromonicotinic acid showed excellent antibacterial activity, suggesting the use of such derivatives in developing new antibacterial agents (Li, 2009).
Vasodilatory Active Nicotinate Esters : Synthesized nicotinate esters showed significant vasodilatory properties, indicating their potential in cardiovascular therapy (Girgis, Kalmouch, & Ellithey, 2006).
Chemical Sensors and Imaging :
- Detection of Aluminum Ion : A study developed sensors for selective recognition of aluminum ions, utilizing derivatives of 5-bromonicotinate. These sensors were also applied in bacterial cell imaging, demonstrating their potential in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Synthesis of Complex Organic Molecules :
- Synthesis of Substituted Methyl Pyridinecarboxylates : This research describes methods for synthesizing methyl pyridinecarboxylates, including methyl 5-substituted nicotinates, from 5-bromonicotinic acid. This indicates the role of 5-bromonicotinate in the synthesis of diverse organic compounds (Deady, Shanks, Campbell, & Chooi, 1971).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTAAMVZKGYIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377300 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-70-9 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)













